molecular formula C14H22N2O4 B2840976 Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate CAS No. 2361706-62-7

Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate

Cat. No.: B2840976
CAS No.: 2361706-62-7
M. Wt: 282.34
InChI Key: OOCLKNYJKJJQCT-UHFFFAOYSA-N
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Description

Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate, commonly known as MEPAC, is a chemical compound that belongs to the class of pyrrolidine carboxylates. It has been widely studied for its potential applications in the field of medicine and pharmacology.

Scientific Research Applications

MEPAC has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Additionally, MEPAC has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. MEPAC has also been shown to have potential applications in the field of organic synthesis, particularly in the synthesis of chiral compounds.

Mechanism of Action

The mechanism of action of MEPAC is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, MEPAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MEPAC has also been shown to inhibit the activity of the cannabinoid CB1 receptor, which is involved in pain perception and appetite regulation.
Biochemical and Physiological Effects:
MEPAC has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of certain types of cancer cells. Additionally, MEPAC has been shown to have neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of MEPAC is its potential use as a therapeutic agent in the treatment of a variety of diseases. Additionally, MEPAC has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, there are also some limitations to the use of MEPAC in lab experiments. For example, MEPAC can be difficult to synthesize in large quantities, and it may be unstable under certain conditions.

Future Directions

There are a number of potential future directions for research on MEPAC. One area of interest is the development of new synthesis methods that are more efficient and scalable. Additionally, further research is needed to fully understand the mechanism of action of MEPAC, as well as its potential applications in the treatment of various diseases. Finally, there is a need for more studies to evaluate the safety and efficacy of MEPAC in humans, particularly in the context of clinical trials.
Conclusion:
In conclusion, MEPAC is a promising compound with a wide range of potential applications in the field of medicine and pharmacology. Its anti-inflammatory, analgesic, and anti-tumor properties, as well as its neuroprotective effects, make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications, as well as to evaluate its safety and efficacy in humans.

Synthesis Methods

MEPAC can be synthesized using a variety of methods, including the reaction of 1-methylpyrrolidine-3-carboxylic acid with ethyl propiolate, followed by the reaction with ethylenediamine and subsequent esterification with methanol. Another method involves the reaction of 1-methylpyrrolidine-3-carboxylic acid with ethyl acrylate, followed by the reaction with ethylenediamine and subsequent esterification with methanol. Both of these methods have been successfully used to synthesize MEPAC with high yields and purity.

Properties

IUPAC Name

methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-5-11(17)15(6-2)9-12(18)16-8-7-14(3,10-16)13(19)20-4/h5H,1,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCLKNYJKJJQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCC(C1)(C)C(=O)OC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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